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molecular formula C11H14B3NO3 B3415903 2,4,6-Trivinylcyclotriboroxane pyridine complex CAS No. 442850-89-7

2,4,6-Trivinylcyclotriboroxane pyridine complex

Cat. No. B3415903
M. Wt: 240.7 g/mol
InChI Key: YLHJACXHRQQNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732460B2

Procedure details

A solution of 3-chloro-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine (450 mg, 2.4 mmol) in dimethoxyethane (12 ml) was treated with tetrakis(triphenylphosphine)palladium (0) (61 mg), potassium carbonate (313 mg), 2,4,6-trivinylcyclotriboroxane pyridine complex (375 mg) and water (1.5 ml). The mixture was heated at 96° C., overnight. The mixture was evaporated to dryness, treated with aqueous sodium bicarbonate solution, extracted (4×) with DCM, dried (sodium sulphate), evaporated and chromatographed on silica gel (50 g), eluting with 1:1 ethyl acetate-hexane, affording a solid (200 mg, 46%), containing slightly impure product.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Name
Yield
46%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]2[S:8][CH2:9][CH2:10][O:11][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].B1(C=C)OB([CH:24]=[CH2:25])OB(C=C)O1.C1C=CN=CC=1.O>C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:24]([C:2]1[N:7]=[N:6][C:5]2[S:8][CH2:9][CH2:10][O:11][C:4]=2[CH:3]=1)=[CH2:25] |f:1.2.3,4.5,^1:46,48,67,86|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
ClC1=CC2=C(N=N1)SCCO2
Name
Quantity
313 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
375 mg
Type
reactant
Smiles
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
61 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted (4×) with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (50 g)
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC2=C(N=N1)SCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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